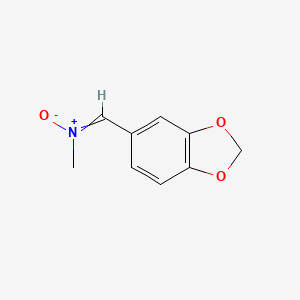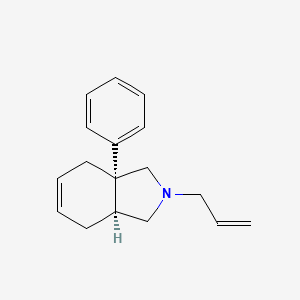
1,8-Dibromo-9-phenyl-3H-xanthen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dibromo-9-phenyl-3H-xanthen-3-one is a synthetic organic compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science . The compound’s structure features a xanthone core with bromine and phenyl substituents, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1,8-Dibromo-9-phenyl-3H-xanthen-3-one typically involves the following steps:
Classical Method: The classical synthesis of xanthones involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent.
Modern Synthetic Routes: Recent advances in xanthone synthesis include the use of ytterbium, palladium, ruthenium, and copper catalysis, as well as metal-free oxidative coupling and Diels-Alder reactions. These methods offer more efficient and selective routes to xanthone derivatives, including this compound.
Chemical Reactions Analysis
1,8-Dibromo-9-phenyl-3H-xanthen-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The xanthone core can undergo oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Ullmann-ether coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, copper salts, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,8-Dibromo-9-phenyl-3H-xanthen-3-one has several scientific research applications:
Medicinal Chemistry: Xanthone derivatives, including this compound, have shown promising biological activities, such as anti-cancer, anti-inflammatory, and anti-Alzheimer properties.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic dyes and optical materials.
Biological Research: The compound is used as a probe in various biological assays to study enzyme activities and cellular processes.
Mechanism of Action
The mechanism of action of 1,8-Dibromo-9-phenyl-3H-xanthen-3-one involves its interaction with specific molecular targets and pathways. The compound’s bromine and phenyl substituents contribute to its binding affinity and selectivity towards certain enzymes and receptors . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
1,8-Dibromo-9-phenyl-3H-xanthen-3-one can be compared with other xanthone derivatives, such as:
7-Bromo-1,3-dihydroxy-9H-xanthen-9-one: Known for its potent anti-cancer activity.
3,6-Dibromo-9H-xanthen-9-one: Another brominated xanthone with similar chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other xanthone derivatives.
Properties
CAS No. |
63147-95-5 |
|---|---|
Molecular Formula |
C19H10Br2O2 |
Molecular Weight |
430.1 g/mol |
IUPAC Name |
1,8-dibromo-9-phenylxanthen-3-one |
InChI |
InChI=1S/C19H10Br2O2/c20-13-7-4-8-15-18(13)17(11-5-2-1-3-6-11)19-14(21)9-12(22)10-16(19)23-15/h1-10H |
InChI Key |
YYYSADZNPUFYDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC(=O)C=C3Br)OC4=C2C(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14493789.png)
![2-(Ethylsulfanyl)cyclohepta[d]imidazole](/img/structure/B14493791.png)

![4-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)butanal](/img/structure/B14493809.png)
![[2-({2-[(Piperidin-1-yl)methyl]phenyl}sulfanyl)phenyl]methanol](/img/structure/B14493813.png)
![Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-EN-1-YL}silane](/img/structure/B14493820.png)

![2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone](/img/structure/B14493828.png)
![[1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14493832.png)



